3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Description
3-(5-Fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (CAS: 2468780-76-7) is a fluorinated derivative of the immunomodulatory imide drug (IMiD) scaffold. Its molecular formula is C₁₃H₁₁FN₂O₃ (MW: 262.24 g/mol), featuring a piperidine-2,6-dione core linked to a 5-fluoro-substituted isoindolinone ring . The compound is synthesized via condensation of 3-fluorophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid, followed by purification . It is utilized in proteolysis-targeting chimera (PROTAC) development due to its ability to recruit cereblon E3 ubiquitin ligase, enabling targeted protein degradation .
Properties
CAS No. |
2468780-76-7 |
|---|---|
Molecular Formula |
C13H11FN2O3 |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the reaction of 5-fluoro-1-oxo-2,3-dihydro-1H-isoindoline with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Position and Type: Fluorine at position 5 (target compound) enhances metabolic stability due to fluorine’s electronegativity and small atomic radius, compared to the 4-amino group in lenalidomide . The unsubstituted analog (CAS: 26581-81-7) lacks biological activity, highlighting the necessity of functional groups for target engagement .
Pharmacological and Physicochemical Properties
Key Observations :
- Bioactivity: Lenalidomide’s 4-amino group enables direct binding to cereblon, triggering degradation of IKZF1/3 transcription factors. The 5-fluoro derivative may exhibit altered cereblon affinity, influencing degradation efficiency .
- Safety : The fluorinated compound’s hazards (e.g., irritation) are milder than lenalidomide’s clinical risks, reflecting its preclinical status .
Key Observations :
- Polymorphism : Lenalidomide’s therapeutic efficacy relies on specific crystalline forms (e.g., Form A), whereas the fluorinated analog’s amorphous form is typical in early-stage research .
- Cost : The target compound’s price reflects its niche research application, while lenalidomide’s cost is influenced by regulatory and manufacturing complexities .
Biological Activity
The compound 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione , also known by its CAS number 2468780-76-7 , is a member of the isoindole family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is with a molecular weight of 262.24 g/mol . The compound features a piperidine ring and an isoindole moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁FN₂O₃ |
| Molecular Weight | 262.24 g/mol |
| CAS Number | 2468780-76-7 |
| IUPAC Name | 3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
| Synonyms | Lenalidomide-F |
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets:
- Antitumor Activity : Studies suggest that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom enhances the compound's potency against certain cancer types.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary studies indicate that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione exhibited significant cytotoxic effects on breast and lung cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Anti-inflammatory Activity
A separate investigation published in Phytotherapy Research explored the anti-inflammatory properties of the compound in a rodent model of arthritis. The administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to controls.
Therapeutic Applications
Given its diverse biological activities, potential therapeutic applications for 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione may include:
- Oncology : As a candidate for cancer treatment, particularly for tumors resistant to conventional therapies.
- Chronic Inflammatory Diseases : For conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Neurodegenerative Disorders : As a neuroprotective agent in diseases like Alzheimer's or Parkinson's.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves coupling 5-fluoro-1-oxo-2,3-dihydro-1H-isoindoline with piperidine-2,6-dione derivatives. Key steps include:
-
Step 1 : Activation of the isoindoline carbonyl group using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents (DMF or THF) under nitrogen .
-
Step 2 : Nucleophilic substitution or ring-opening reactions under controlled temperatures (20–60°C) to form the piperidine-2,6-dione scaffold .
-
Optimization : Yields (50–75%) depend on solvent polarity, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Table 1 : Representative Reaction Conditions
Reagents Solvent Temp (°C) Yield (%) Purity (%) Source EDCI/HOBt DMF 25 62 95 DCC/DMAP THF 50 55 90
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks for the isoindoline (δ 4.5–5.0 ppm, CH2) and piperidine-2,6-dione (δ 2.6–3.2 ppm, CH2) moieties .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm molecular ion [M+H]+ at m/z 263.1 .
- XRD : Resolve polymorphic forms (e.g., anhydrous vs. solvates) for solid-state characterization .
Q. What hypotheses exist regarding its mechanism of action in biological systems?
- Target Hypothesis : Structural analogs (e.g., lenalidomide) bind cereblon E3 ligase, promoting degradation of transcription factors (IKZF1/3) via ubiquitination .
- Fluorine Impact : The 5-fluoro substitution enhances metabolic stability and target affinity compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, given the compound’s stereochemical complexity?
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to favor R/S configurations .
Q. How do structural modifications (e.g., amino or halogen substitutions) affect its bioactivity?
- Case Study : Substituting fluorine with iodine at the 5-position increases steric bulk, reducing cereblon binding but enhancing proteolysis-targeting chimera (PROTAC) utility .
- SAR Table :
| Substituent | Position | Activity (IC50, nM) | Target |
|---|---|---|---|
| F | 5 | 120 | Cereblon |
| NH2 | 4 | 85 | IKZF1 |
| I | 5 | >500 | PROTAC linker |
Q. How should researchers address discrepancies in reported biological activities across studies?
- Variables to Validate :
- Assay Conditions : Cell line variability (e.g., MM1.S vs. RPMI8226 myeloma cells) impacts degradation efficiency .
- Compound Purity : Residual solvents (DMF) or stereoisomers may confound results; validate via LC-MS and chiral HPLC .
Q. What strategies are recommended for studying polymorphic forms and their stability?
- Techniques :
- DSC/TGA : Identify thermal transitions (melting points, decomposition) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under humidity .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to screen reaction parameters (solvent, catalyst, temp) for synthesis optimization .
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular degradation assays) .
Note : Avoid unreliable sources (e.g., BenchChem); prioritize peer-reviewed studies, patents, and supplier technical data (Enamine Ltd, CymitQuimica) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
